molecular formula C8H8F2N2O2S B13032767 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid

2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid

Cat. No.: B13032767
M. Wt: 234.23 g/mol
InChI Key: AEVHGONELPLINO-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic compound that belongs to the family of azetidine-2-carboxylic acids This compound is characterized by the presence of a difluoroazetidine ring, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluoroazetidine ring and the thiazole ring, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroazetidine ring and thiazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(3,3-Difluoroazetidin-1-yl)acetic acid
  • 2-(3,3-Difluoroazetidin-1-yl)butanoic acid

Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8F2N2O2S

Molecular Weight

234.23 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O2S/c1-4-5(6(13)14)15-7(11-4)12-2-8(9,10)3-12/h2-3H2,1H3,(H,13,14)

InChI Key

AEVHGONELPLINO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CC(C2)(F)F)C(=O)O

Origin of Product

United States

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